molecular formula C10H26B2F8NP B6338453 (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97% CAS No. 1222630-51-4

(2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97%

Cat. No. B6338453
CAS RN: 1222630-51-4
M. Wt: 364.9 g/mol
InChI Key: MWVDZPSIELCQBF-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate), 97%” is a chemical compound with the empirical formula C10H26B2F8NP and a molecular weight of 364.90 . It is a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string FB-(F)F.FB-(F)F.CC(C)(C)PH+C(C)(C)C . This indicates the presence of boron, fluorine, carbon, hydrogen, nitrogen, and phosphorus atoms in the molecule.


Chemical Reactions Analysis

As mentioned earlier, this compound is a ligand suitable for various coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 318-325°C . It’s important to handle this compound under inert gas .

Scientific Research Applications

These applications highlight the compound’s versatility and its significance in modern organic synthesis. Researchers continue to explore novel uses for this reagent, making it an essential tool in chemical research and development . If you need further details or additional applications, feel free to ask! 😊

Safety and Hazards

This compound is not classified according to the Globally Harmonized System (GHS) . It should be handled under inert gas . It should not get in eyes, on skin, or on clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn while handling this compound . In case of contact with eyes, rinse cautiously with water for several minutes . If swallowed, consult a doctor if symptoms persist .

Mechanism of Action

Target of Action

It is known to be a ligand suitable for various coupling reactions .

Mode of Action

This compound acts as a ligand in several types of coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling . In these reactions, it facilitates the coupling of two different components to form a new bond.

Result of Action

The primary result of the action of (2-Ammonioethyl)di-t-butylphosphonium bis(tetrafluoroborate) is the facilitation of various coupling reactions. It acts as a ligand, aiding in the formation of new bonds between different components .

properties

IUPAC Name

2-ditert-butylphosphaniumylethylazanium;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24NP.2BF4/c1-9(2,3)12(8-7-11)10(4,5)6;2*2-1(3,4)5/h7-8,11H2,1-6H3;;/q;2*-1/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWVDZPSIELCQBF-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)(C)[PH+](CC[NH3+])C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H26B2F8NP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Ammonioethyl)DI-T-butylphosphonium bis(tetrafluoroborate)

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